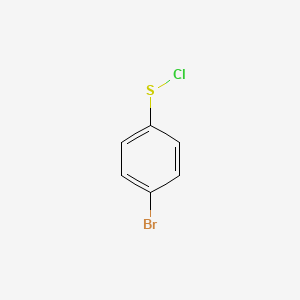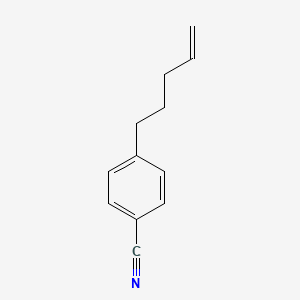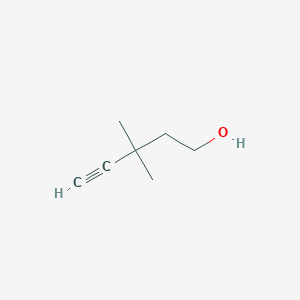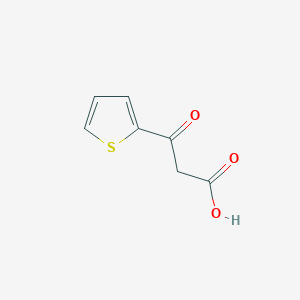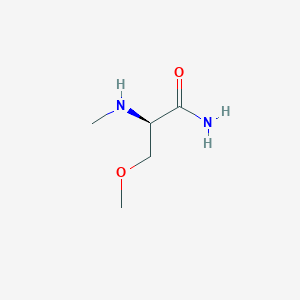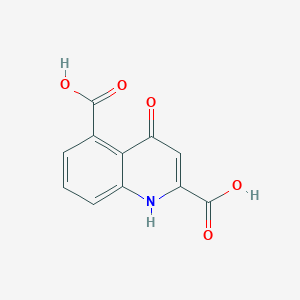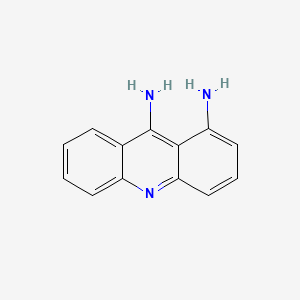![molecular formula C15H21NO3 B8688453 methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate](/img/structure/B8688453.png)
methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate
Overview
Description
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate is an organic compound with a complex structure that includes a phenyl group, a propanoyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate typically involves multiple steps. One common method includes the reaction of 3-phenylpropanoic acid with isopropylamine to form an amide intermediate. This intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for ester substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(propan-2-yl)phenyl]aminoacetate: Similar structure but lacks the phenylpropanoyl group.
Phenylacetone: Contains a phenyl group and a carbonyl group but differs in the overall structure.
Uniqueness
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate |
InChI |
InChI=1S/C15H21NO3/c1-12(2)16(11-15(18)19-3)14(17)10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
LPQQOBIFXNJAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)OC)C(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
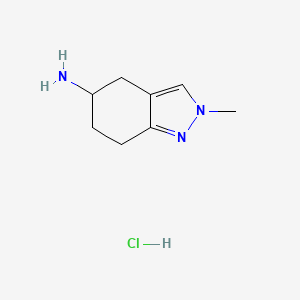
![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)
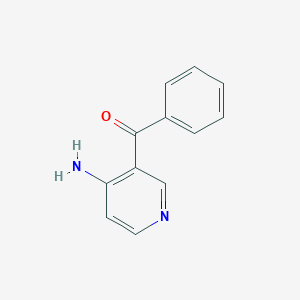
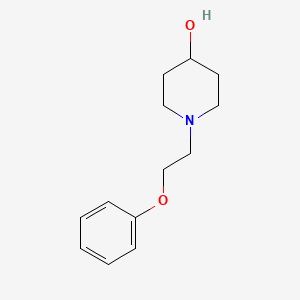
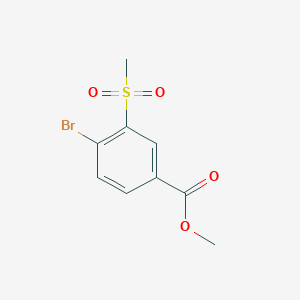
![2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine trihydrochloride](/img/structure/B8688400.png)
